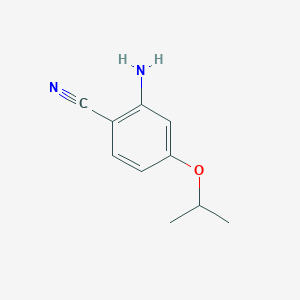
N,N-Dimethyl-3-sulfamoylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-sulfamoylpropanamide typically involves the reaction of N,N-dimethylamine with 3-chloropropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
N,N-Dimethyl-3-sulfamoylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
N,N-Dimethyl-3-sulfamoylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
作用机制
The mechanism of action of N,N-Dimethyl-3-sulfamoylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .
相似化合物的比较
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic surfactant used for protein solubilization.
N,N-Dimethylpropionamide: A strong donor solvent used in the preparation of zeolites.
Uniqueness
N,N-Dimethyl-3-sulfamoylpropanamide stands out due to its unique combination of reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its use in diverse scientific research fields highlight its versatility and importance .
属性
分子式 |
C5H12N2O3S |
|---|---|
分子量 |
180.23 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-sulfamoylpropanamide |
InChI |
InChI=1S/C5H12N2O3S/c1-7(2)5(8)3-4-11(6,9)10/h3-4H2,1-2H3,(H2,6,9,10) |
InChI 键 |
RQVKVFLSXFAZAN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CCS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)


![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)

![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)

![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)

![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)
![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)
